molecular formula C12H10Cl2N2 B8454867 (4-Chloro-benzyl)-(6-chloro-pyridin-2-yl)-amine

(4-Chloro-benzyl)-(6-chloro-pyridin-2-yl)-amine

Cat. No.: B8454867
M. Wt: 253.12 g/mol
InChI Key: AKXFMQOJJSSESX-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(6-chloro-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H10Cl2N2/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(14)16-12/h1-7H,8H2,(H,15,16)

InChI Key

AKXFMQOJJSSESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-chloro-pyridin-2-ylamine (537, 5.60 g, 0.0436 mol) in acetonitrile (300 mL) were added 4-chlorobenzaldehyde (40, 6.7 g, 0.048 mol), trifluoroacetic acid (13 mL, 0.17 mol) and triethylsilane (21 mL, 0.13 mol). The reaction was heated to reflux for 4 hours, then concentrated, poured into water, extracted with ethyl acetate, and washed with sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. The filtrate was purified with silica gel column chromatography eluting with 20% to 100% ethyl acetate in hexane to give a white solid (538, 6.5 g, 59%). MS (ESI) [M+H+]+=255.1.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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